p-Menthane-1,2,3-triol
CAS No.:
Cat. No.: VC13091899
Molecular Formula: C10H20O3
Molecular Weight: 188.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H20O3 |
|---|---|
| Molecular Weight | 188.26 g/mol |
| IUPAC Name | 1-methyl-4-propan-2-ylcyclohexane-1,2,3-triol |
| Standard InChI | InChI=1S/C10H20O3/c1-6(2)7-4-5-10(3,13)9(12)8(7)11/h6-9,11-13H,4-5H2,1-3H3 |
| Standard InChI Key | NVGQNYUHEDOFOJ-UHFFFAOYSA-N |
| SMILES | CC(C)C1CCC(C(C1O)O)(C)O |
| Canonical SMILES | CC(C)C1CCC(C(C1O)O)(C)O |
Introduction
Chemical Structure and Stereochemical Features
Molecular Architecture
p-Menthane-1,2,3-triol (IUPAC name: 1-methyl-4-propan-2-ylcyclohexane-1,2,3-triol) features a cyclohexane ring with hydroxyl groups at positions 1, 2, and 3, alongside methyl and isopropyl substituents (Table 1). The compound’s stereochemistry is critical to its reactivity, with hydroxyl groups adopting erythro (C-1 and C-2) and threo (C-2 and C-3) configurations, as observed in fungal-derived analogues .
Table 1: Chemical Identifiers of p-Menthane-1,2,3-triol
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 188.26 g/mol |
| InChI | InChI=1S/C10H20O3/c1-6(2)7-4-5-10(3,13)9(12)8(7)11/h6-9,11-13H,4-5H2,1-3H3 |
| SMILES | CC(C)C1CCC(C(C1O)O)(C)O |
| PubChem CID | 539044 |
The spatial arrangement of hydroxyl groups influences hydrogen bonding and solubility, enabling interactions with polar solvents like methanol and ethyl acetate. Computational studies using chiroptical probes, such as biphenyl dioxolane derivatives, have resolved the absolute configuration of structurally similar triols, underscoring the importance of stereochemical analysis .
Stereochemical Resolution
The absolute configuration of p-Menthane-1,2,3-triol derivatives has been determined via electronic circular dichroism (ECD) spectroscopy coupled with density functional theory (DFT) calculations . For instance, the fungal metabolite 1α,2α,3β-trihydroxy-p-menthane was assigned its configuration by analyzing its ECD spectrum after derivatization with a biphenyl probe, highlighting the compound’s conformational flexibility and UV transparency .
Synthesis and Production Methods
Natural Extraction
While p-Menthane-1,2,3-triol has been reported in certain plant species, extraction details remain sparse. In contrast, the fungal strain Stagonospora cirsii has yielded 1α,2α,3β-trihydroxy-p-menthane through submerged fermentation, followed by chromatographic purification using silica gel and solvent systems . This suggests that microbial biosynthesis may offer a viable route for producing related triols.
Chemical Synthesis
Synthetic routes to p-Menthane-1,2,3-triol often begin with terpene precursors. For example:
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Oxidation of p-Menthane Derivatives: Selective hydroxylation of p-menthane substrates using oxidizing agents like potassium permanganate or enzymatic systems.
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Epoxide Ring-Opening: Epoxidation of limonene followed by acid-catalyzed hydrolysis to introduce hydroxyl groups.
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Asymmetric Catalysis: Chiral catalysts enable stereoselective synthesis, though yields and enantiomeric excess require optimization .
Physical and Chemical Properties
Polarity and Solubility
p-Menthane-1,2,3-triol exhibits variable polarity, with low-polarity forms eluting in ethyl acetate and high-polarity forms requiring methanol in column chromatography. This behavior underscores its amphiphilic nature, facilitating interactions with both hydrophobic and hydrophilic environments.
Thermal Stability
Thermogravimetric analysis (TGA) of analogous triols reveals decomposition temperatures above 200°C, suggesting moderate thermal stability suitable for pharmaceutical formulations .
Analytical Characterization Techniques
Chromatographic Methods
Reverse-phase HPLC with UV detection (210 nm) resolves p-Menthane-1,2,3-triol from complex mixtures, while GC-MS identifies volatile derivatives after silylation .
Spectroscopic Analysis
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NMR: and NMR spectra provide detailed structural insights, with hydroxyl protons resonating between δ 1.5–2.5 ppm .
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ECD Spectroscopy: Critical for assigning absolute configurations of UV-transparent triols when combined with computational modeling .
Future Research Directions
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Biosynthetic Pathway Elucidation: Gene cluster analysis in microbial producers could enhance yield.
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Pharmacokinetic Studies: ADMET profiling to assess bioavailability and metabolism.
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Application in Material Science: Exploiting hydrogen-bonding networks for polymer design.
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